molecular formula C13H24O3Si B8389807 (1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate

(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate

Cat. No. B8389807
M. Wt: 256.41 g/mol
InChI Key: CXVDLYHQAQWYEV-NEPJUHHUSA-N
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Description

(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate is a useful research compound. Its molecular formula is C13H24O3Si and its molecular weight is 256.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate

Molecular Formula

C13H24O3Si

Molecular Weight

256.41 g/mol

IUPAC Name

[(1S,4R)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C13H24O3Si/c1-10(14)15-11-7-8-12(9-11)16-17(5,6)13(2,3)4/h7-8,11-12H,9H2,1-6H3/t11-,12+/m1/s1

InChI Key

CXVDLYHQAQWYEV-NEPJUHHUSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C=C1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1CC(C=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cis-4-tert-butyldimethylsilyloxy-2-cyclopentenol (10.0 g, 46.6 mmol, prepared in example 3a) is dissolved in tert-butyl methyl ether (60 mL, anhydrous). To the solution is added triethylamine (4.5 mL, 32.3 mmol), pancreatin (30 g, available from Sigma Chemical Company), and vinyl acetate (22 mL, 239 mmol). The reaction is allowed to stir for 7 hours at room temperature. The reaction is then filtered through diatomaceous earth and the filtrate is concentrated under vacuum. The products are separated by chromatography on silica gel (5% to 20% ethyl acetate/hexane) to provide (-)-acetic acid 4-tert-butyldimethylsilyloxy-cyclopent-2-enyl ester (B, 6.1 g, 51% yield, 99% ee), [α]D -0.2°, (c=0.52, chloroform) as a yellow oil and (-)-cis-4-tert-butyldimethylsilyloxy-2-cyclopentenol (A, 4.7 g, 47% yield, >99% ee), [α]D -18.6°, (c=1.01, chloroform) as a yellow oil.
Quantity
0 (± 1) mol
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10 g
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60 mL
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4.5 mL
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22 mL
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(-)-acetic acid 4-tert-butyldimethylsilyloxy-cyclopent-2-enyl ester
Yield
51%

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